CID 13222373 -

CID 13222373

Catalog Number: EVT-14517033
CAS Number:
Molecular Formula: Cl12Si6
Molecular Weight: 593.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CID 13222373 refers to a specific chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in treating tuberculosis. The compound is part of a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues, which have been synthesized and characterized for their anti-tubercular properties. The urgent need for new treatments against drug-resistant strains of Mycobacterium tuberculosis has motivated research into this compound and its analogues, leading to significant findings regarding their efficacy and mechanisms of action.

Source and Classification

CID 13222373 is classified under the category of morpholino-indolizines, which are heterocyclic compounds characterized by their indole structure fused with a morpholine ring. These compounds are synthesized through various organic reactions, typically involving electron-deficient acetylenes and pyridinium salts. The primary source of information regarding CID 13222373 comes from recent studies published in scientific journals, particularly those focusing on drug discovery and development aimed at combating tuberculosis .

Synthesis Analysis

Methods

The synthesis of CID 13222373 involves several steps:

  1. Reagents: The primary reagents include 4-morpholino pyridinium salts and various electron-deficient acetylenes.
  2. Reaction Conditions: The reactions are typically carried out under solvent-free conditions or using minimal solvents to enhance yield and reduce environmental impact.
  3. Characterization: Synthesized compounds are characterized using spectroscopic techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures and purity.

Technical Details

The synthesis process often employs ball milling techniques to facilitate the reactions without solvents, which not only improves reaction efficiency but also aligns with green chemistry principles . The use of In(III) triflate as a catalyst has also been explored to activate thioglycosides in related synthetic pathways, showcasing the versatility of synthetic methodologies applicable to CID 13222373 .

Molecular Structure Analysis

Structure

CID 13222373 features a complex molecular structure that includes:

  • Indolizine Core: This bicyclic structure contributes significantly to the compound's biological activity.
  • Morpholine Ring: This functional group enhances solubility and biological interaction.
  • Carboxylate Group: This moiety is crucial for the compound's interaction with biological targets.

Data

The molecular formula, molecular weight, and specific structural data can be derived from spectral analysis, although detailed numerical values were not provided in the search results. Typically, such data would include bond lengths, angles, and spatial configuration determined through X-ray crystallography or computational modeling.

Chemical Reactions Analysis

Reactions

CID 13222373 undergoes various chemical reactions that are essential for its biological activity:

  1. Nucleophilic Substitution: The presence of electron-deficient sites allows for nucleophilic attack by biological molecules.
  2. Hydrolysis: Under physiological conditions, the compound may hydrolyze, affecting its efficacy.

Technical Details

The reactivity patterns of CID 13222373 are influenced by its electronic structure, which can be analyzed through computational methods such as density functional theory (DFT) to predict reaction pathways and mechanisms.

Mechanism of Action

Process

The mechanism of action for CID 13222373 primarily involves its interaction with specific targets within Mycobacterium tuberculosis:

  1. Target Identification: In silico studies have indicated that Malate synthase may be a significant target for this compound.
  2. Inhibition Mechanism: The compound likely inhibits key enzymatic pathways critical for bacterial survival and replication.

Data

Experimental data demonstrate that CID 13222373 exhibits significant anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 2.55 µg/mL against the H37Rv strain of Mycobacterium tuberculosis . This suggests a potent therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: CID 13222373 is expected to exhibit moderate solubility in organic solvents due to its polar functional groups.
  • Stability: The stability under various pH conditions is crucial for its application as a pharmaceutical agent.

Chemical Properties

  • Reactivity: The compound's reactivity is influenced by its functional groups which can participate in various chemical reactions.
  • Spectroscopic Characteristics: Characterization via NMR and mass spectrometry provides insight into its structural integrity during synthesis and storage.
Applications

Scientific Uses

CID 13222373 holds promise as a novel anti-tubercular agent due to its potent activity against resistant strains of Mycobacterium tuberculosis. Its development could significantly impact public health by providing new treatment options in an era where drug resistance is increasingly problematic. Furthermore, ongoing research into its mechanism may reveal additional therapeutic applications beyond tuberculosis treatment, potentially extending to other bacterial infections or diseases where similar biochemical pathways are involved .

Properties

Product Name

CID 13222373

Molecular Formula

Cl12Si6

Molecular Weight

593.9 g/mol

InChI

InChI=1S/Cl12Si6/c1-13(2)15(5,6)17(9,10)18(11,12)16(7,8)14(3)4

InChI Key

UXSAUNODIMFDOA-UHFFFAOYSA-N

Canonical SMILES

[Si]([Si]([Si]([Si]([Si]([Si](Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.